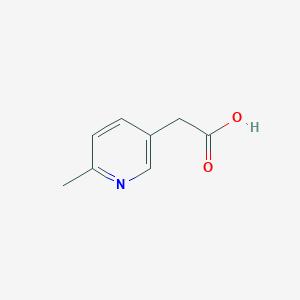

2-(6-Methylpyridin-3-yl)acetic acid

説明

The exact mass of the compound 2-(6-Methylpyridin-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(6-Methylpyridin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Methylpyridin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(6-methylpyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-2-3-7(5-9-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTRPWLHNATUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626362 | |

| Record name | (6-Methylpyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19733-96-1 | |

| Record name | (6-Methylpyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-methylpyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(6-Methylpyridin-3-yl)acetic acid

CAS Number: 19733-96-1

This technical guide provides a comprehensive overview of 2-(6-Methylpyridin-3-yl)acetic acid, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications.

Physicochemical Properties

2-(6-Methylpyridin-3-yl)acetic acid is a pyridine derivative containing a carboxylic acid functional group.[1] It is typically a solid at room temperature and finds its primary application as a building block in the synthesis of more complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 19733-96-1 | [2][3][4][5] |

| Molecular Formula | C8H9NO2 | [2][3][5] |

| Molecular Weight | 151.16 g/mol | [5] |

| Melting Point | 73-74 °C | [5] |

| Boiling Point | 298.721 °C at 760 mmHg | [3] |

| Density | 1.196 g/cm³ | [3] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [1] |

| Synonyms | (6-methyl-3-pyridyl)acetic acid, 6-methyl-3-pyridineacetic acid | [1][2] |

Synthesis

A definitive, publicly available, and detailed experimental protocol for the synthesis of 2-(6-Methylpyridin-3-yl)acetic acid is not extensively documented in peer-reviewed literature, as it is primarily an intermediate. However, a plausible and common synthetic route for this class of compounds is the hydrolysis of the corresponding nitrile, 2-(6-methylpyridin-3-yl)acetonitrile. This two-step process would involve the cyanomethylation of a 6-methyl-3-halopyridine followed by hydrolysis.

Proposed Experimental Protocol:

Step 1: Synthesis of 2-(6-methylpyridin-3-yl)acetonitrile

This step involves the reaction of 3-chloro-6-methylpyridine with a cyanide source, such as sodium cyanide, often catalyzed by a palladium complex.

-

To a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-6-methylpyridine (1 equivalent), sodium cyanide (1.2 equivalents), a palladium catalyst such as Pd2(dba)3 (0.02 equivalents), and a phosphine ligand such as Xantphos (0.04 equivalents).

-

Add a suitable anhydrous solvent, such as dioxane or toluene.

-

Heat the reaction mixture to a temperature between 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(6-methylpyridin-3-yl)acetonitrile.

Step 2: Hydrolysis of 2-(6-methylpyridin-3-yl)acetonitrile to 2-(6-Methylpyridin-3-yl)acetic acid

The nitrile is then hydrolyzed to the carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is presented here.

-

To a round-bottom flask, add 2-(6-methylpyridin-3-yl)acetonitrile (1 equivalent) and a solution of concentrated hydrochloric acid or sulfuric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the hydrolysis can be monitored by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-4) using a base, such as a saturated solution of sodium hydroxide, to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-(6-Methylpyridin-3-yl)acetic acid.

Applications in Drug Development

The primary documented application of 2-(6-Methylpyridin-3-yl)acetic acid is as a crucial intermediate in the synthesis of Etoricoxib . Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and other inflammatory conditions.

In the synthesis of Etoricoxib, 2-(6-Methylpyridin-3-yl)acetic acid or its derivatives are used to construct the core structure of the final drug molecule. Patents describing the synthesis of Etoricoxib often refer to precursors that would be derived from 2-(6-Methylpyridin-3-yl)acetic acid, highlighting its importance in the manufacturing process of this widely used pharmaceutical agent.

Biological Activity and Signaling Pathways

As a synthetic intermediate, there is a lack of published data on the specific biological activity or interaction with signaling pathways of 2-(6-Methylpyridin-3-yl)acetic acid itself. Its significance lies in its incorporation into the structure of pharmacologically active compounds like Etoricoxib. The biological activity of Etoricoxib is well-characterized and involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry would be essential for the structural confirmation and purity assessment of 2-(6-Methylpyridin-3-yl)acetic acid. While specific spectra are not provided here, they are typically available from commercial suppliers or can be obtained upon synthesis and purification.

Safety Information

For research and development purposes, 2-(6-Methylpyridin-3-yl)acetic acid should be handled in a well-ventilated laboratory with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

References

- 1. Arndt-Eistert Synthesis [organic-chemistry.org]

- 2. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 5. WO2014114352A1 - Process for making etoricoxib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2-(6-Methylpyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methylpyridin-3-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including COX-2 inhibitors. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in synthetic and formulation studies. This guide provides a comprehensive overview of the known physical characteristics of 2-(6-Methylpyridin-3-yl)acetic acid, supported by general experimental methodologies for their determination.

Core Physical Properties

The physical properties of 2-(6-Methylpyridin-3-yl)acetic acid are summarized in the table below. These values have been compiled from various chemical databases and supplier information. It is important to note that some of these properties, particularly the pKa, are predicted values and experimental verification is recommended for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 73-74 °C | [1] |

| Boiling Point | 298.721 °C at 760 mmHg125-127 °C (pressure not specified) | [1][2] |

| Density | ~1.196 g/cm³ | [1] |

| pKa (Predicted) | 3.68 ± 0.10 | [1] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [4] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2] |

| Flash Point | 134.462 °C | [2] |

| Refractive Index | 1.55 | [2] |

Experimental Protocols

While specific experimental details for the determination of the physical properties of 2-(6-Methylpyridin-3-yl)acetic acid are not extensively published, the following are detailed, standard methodologies employed for such characterizations in organic chemistry.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of 2-(6-Methylpyridin-3-yl)acetic acid is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid. For high-boiling point solids like 2-(6-Methylpyridin-3-yl)acetic acid, distillation under reduced pressure is often employed to prevent decomposition.

Apparatus:

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Thermometer

-

Vacuum source and manometer (for vacuum distillation)

-

Boiling chips

Procedure (Atmospheric Pressure):

-

A sample of the compound is placed in the round-bottom flask along with boiling chips.

-

The distillation apparatus is assembled.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected. This temperature is the boiling point.

Procedure (Vacuum Distillation):

-

The procedure is similar to atmospheric distillation, but the apparatus is connected to a vacuum source.

-

The pressure is reduced to the desired level and recorded.

-

The sample is heated, and the temperature at which it boils and distills is recorded as the boiling point at that specific pressure.

Solubility Assessment

A qualitative or quantitative determination of solubility is essential for purification and formulation.

Procedure (Qualitative):

-

A small, measured amount of 2-(6-Methylpyridin-3-yl)acetic acid is added to a test tube.

-

A measured volume of a solvent (e.g., water, ethanol, acetone) is added.

-

The mixture is agitated at a constant temperature.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all.

Procedure (Quantitative):

-

A saturated solution of the compound is prepared at a specific temperature.

-

A known volume of the saturated solution is carefully removed, ensuring no solid particles are transferred.

-

The solvent is evaporated from the sample, and the mass of the remaining solid is determined.

-

The solubility is then calculated, typically in units of g/100 mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure (Potentiometric Titration):

-

A known amount of 2-(6-Methylpyridin-3-yl)acetic acid is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

A standardized solution of a strong base (e.g., NaOH) is slowly added from a burette.

-

The pH of the solution is monitored continuously using a pH meter.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

Logical Workflow: Synthesis of 2-(6-Methylpyridin-3-yl)acetic acid

The synthesis of 2-(6-Methylpyridin-3-yl)acetic acid can be represented as a multi-step process. The following diagram illustrates a potential synthetic route, highlighting the key transformations.

References

An In-depth Technical Guide to 2-(6-Methylpyridin-3-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(6-Methylpyridin-3-yl)acetic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and organic synthesis. The document details its chemical structure, physicochemical properties, and its role as a key intermediate in the synthesis of pharmacologically active molecules. While specific biological activity and detailed signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide discusses the known biological activities of structurally related pyridine derivatives. Furthermore, a representative synthetic protocol and expected spectroscopic data are presented to aid researchers in their work with this compound.

Chemical Structure and Identification

2-(6-Methylpyridin-3-yl)acetic acid is an organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and an acetic acid group at the 3-position.

Chemical Structure:

Chemical structure of 2-(6-Methylpyridin-3-yl)acetic acid.

Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(6-Methylpyridin-3-yl)acetic acid[1] |

| CAS Number | 19733-96-1[1][2][3] |

| Molecular Formula | C₈H₉NO₂[1][2] |

| Synonyms | 6-Methyl-3-pyridineacetic acid, 2-(6-methyl-3-pyridyl)acetic acid[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-(6-Methylpyridin-3-yl)acetic acid is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Weight | 151.16 g/mol [4] |

| Appearance | Off-white to light yellow solid |

| Melting Point | 73-74 °C[3] |

| Boiling Point | 298.7 °C at 760 mmHg |

| Density | 1.196 g/cm³ |

| Solubility | Soluble in polar solvents such as water and alcohols. |

Synthesis

A common and effective method for the synthesis of 2-(6-Methylpyridin-3-yl)acetic acid is the hydrolysis of its corresponding nitrile precursor, 2-(6-methylpyridin-3-yl)acetonitrile. This reaction can be carried out under acidic or basic conditions. Below is a representative experimental protocol for the acidic hydrolysis of the nitrile.

Experimental Protocol: Acidic Hydrolysis of 2-(6-Methylpyridin-3-yl)acetonitrile

This protocol is a generalized procedure based on standard methods for the hydrolysis of arylacetonitriles.

Materials:

-

2-(6-Methylpyridin-3-yl)acetonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(6-methylpyridin-3-yl)acetonitrile.

-

Slowly add a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture) to the flask. The addition should be done carefully in an ice bath to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is slightly acidic (around 5-6). This will precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude 2-(6-Methylpyridin-3-yl)acetic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic workflow for 2-(6-Methylpyridin-3-yl)acetic acid.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show the following signals:

-

A singlet for the methyl protons (-CH₃) around 2.5 ppm.

-

A singlet for the methylene protons (-CH₂-) of the acetic acid group around 3.6 ppm.

-

Signals for the three aromatic protons on the pyridine ring in the range of 7.0-8.5 ppm. The proton at the 2-position will likely appear as a singlet or a narrow doublet, the proton at the 4-position as a doublet of doublets, and the proton at the 5-position as a doublet.

-

A broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift, typically above 10 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule:

-

The carboxylic acid carbonyl carbon (-COOH) in the range of 170-180 ppm.

-

The carbons of the pyridine ring in the aromatic region (approximately 120-160 ppm).

-

The methylene carbon (-CH₂-) around 40 ppm.

-

The methyl carbon (-CH₃) around 20-25 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 151. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other fragments characteristic of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1700-1725 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

-

C=C and C=N stretching bands for the pyridine ring in the 1400-1600 cm⁻¹ region.

Biological Activity and Role in Drug Development

While specific biological activity data for 2-(6-Methylpyridin-3-yl)acetic acid is not extensively reported, the pyridine and acetic acid moieties are present in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.

This compound is a valuable building block in medicinal chemistry. For instance, it serves as a key intermediate in the synthesis of certain selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Representative Signaling Pathway: COX-2 Inhibition

Given its use in the synthesis of COX-2 inhibitors, a representative signaling pathway where this class of compounds acts is the arachidonic acid cascade. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors block this pathway, leading to anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Representative COX-2 inhibition pathway.

Conclusion

2-(6-Methylpyridin-3-yl)acetic acid is a valuable heterocyclic compound with significant applications as a building block in organic synthesis, particularly in the development of new pharmaceutical agents. This guide has provided a detailed overview of its chemical properties, a representative synthetic route, and its potential role in medicinal chemistry. Further research into the specific biological activities of this compound could reveal novel therapeutic applications.

References

An In-depth Technical Guide on 2-(6-Methylpyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-(6-Methylpyridin-3-yl)acetic acid, a pyridine derivative of interest in organic synthesis and medicinal chemistry. Due to its structural features, incorporating both a pyridine ring and a carboxylic acid moiety, this compound serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activities.[1]

Physicochemical Properties

The essential quantitative data for 2-(6-Methylpyridin-3-yl)acetic acid are summarized in the table below, providing a clear reference for its key physical and chemical characteristics.

| Property | Value | References |

| Molecular Formula | C8H9NO2 | [1][2][3][4][5] |

| Molecular Weight | 151.16 g/mol | [1][2][3][4][6] |

| Melting Point | 73-74 °C | [4] |

| Boiling Point | 125-127 °C | [4] |

| Density | 1.196 ± 0.06 g/cm³ | [4][7] |

| CAS Number | 19733-96-1 | [4][5] |

Structural Information

2-(6-Methylpyridin-3-yl)acetic acid is an organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and an acetic acid group at the 3-position.[1] This structure imparts properties of both a pyridine derivative and a carboxylic acid, including the capacity for hydrogen bonding.[1] The compound is typically a white to off-white solid and is soluble in polar solvents.[1]

Applications in Research and Development

As a versatile chemical intermediate, 2-(6-Methylpyridin-3-yl)acetic acid holds potential in the fields of organic synthesis and medicinal chemistry.[1] Its structure is a component of more complex molecules that have been investigated for their biological activities. For instance, derivatives of pyridine compounds are explored for their potential as anticancer, antibacterial, and antioxidant agents.

While detailed experimental protocols and specific signaling pathways for 2-(6-Methylpyridin-3-yl)acetic acid were not extensively detailed in the provided search results, the synthesis of related pyridine derivatives often involves standard organic chemistry reactions. For example, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been reported using catalysts like magnesium oxide nanoparticles to improve reaction times and yields.[8]

Logical Workflow for Synthesis of a Related Compound

The following diagram illustrates a generalized workflow for the synthesis of a derivative from a starting carboxylic acid, which could be conceptually similar to reactions involving 2-(6-Methylpyridin-3-yl)acetic acid.

Further research is required to elucidate specific biological targets and signaling pathways directly modulated by 2-(6-Methylpyridin-3-yl)acetic acid or its immediate derivatives. The information presented here serves as a foundational guide for researchers interested in the properties and potential applications of this compound.

References

- 1. CAS 19733-96-1: (6-methylpyridin-3-yl)acetic acid [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 2-(6-Methylpyridin-3-yl)acetic acid - Amerigo Scientific [amerigoscientific.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 2-(6-Methylpyridin-3-yl)acetic acid|19733-96-1-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

- 7. echemi.com [echemi.com]

- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 2-(6-Methylpyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the viable synthetic pathways for the preparation of 2-(6-Methylpyridin-3-yl)acetic acid, a key building block in pharmaceutical research and development. The primary route discussed involves a multi-step synthesis commencing from commercially available 6-methylnicotinic acid. This pathway includes esterification, reduction, chlorination, cyanation, and subsequent hydrolysis. This document provides a thorough examination of the experimental protocols for each critical step, supported by quantitative data to facilitate reproducibility and optimization. Visual diagrams generated using Graphviz are included to clearly illustrate the synthetic pathway and experimental workflow.

Introduction

2-(6-Methylpyridin-3-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in various biologically active molecules, making its efficient synthesis a crucial aspect of drug discovery and development. This guide outlines a reliable and scalable synthetic route, providing detailed experimental procedures and quantitative data for each transformation.

Primary Synthesis Pathway: A Multi-step Approach from 6-Methylnicotinic Acid

The most practical and well-documented pathway for the synthesis of 2-(6-Methylpyridin-3-yl)acetic acid begins with 6-methylnicotinic acid. The overall transformation is depicted in the following workflow:

Caption: General workflow for the synthesis of 2-(6-Methylpyridin-3-yl)acetic acid.

Step 1: Esterification of 6-Methylnicotinic Acid

The initial step involves the conversion of 6-methylnicotinic acid to its methyl ester, methyl 6-methylnicotinate. This is typically achieved through a Fischer esterification reaction.[1][2]

Experimental Protocol:

To a solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), concentrated sulfuric acid (40 mL) is slowly added with stirring.[1] The resulting mixture is heated to reflux and maintained for 17 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then carefully neutralized to pH 7 with an ice-cold saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 500 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 6-methylnicotinate.[1]

| Parameter | Value | Reference |

| Starting Material | 6-Methylnicotinic acid | [1] |

| Reagents | Methanol, Sulfuric acid | [1] |

| Reaction Time | 17 hours | [1] |

| Temperature | Reflux | [1] |

| Yield | 75% | [1] |

| Product | Methyl 6-methylnicotinate | [1] |

Step 2: Reduction of Methyl 6-methylnicotinate

The ester is then reduced to the corresponding alcohol, (6-methylpyridin-3-yl)methanol, using a suitable reducing agent such as sodium borohydride.[3]

Experimental Protocol:

Methyl 6-methylnicotinate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and methanol in a round-bottom flask.[3] Finely powdered sodium borohydride (4.0 eq) is added portion-wise to the stirred solution.[3] The reaction mixture is then refluxed for 2-4 hours, with the progress monitored by TLC. After the reaction is complete, the mixture is cooled, and water is carefully added to quench the excess sodium borohydride. The organic solvents are removed under reduced pressure. The remaining aqueous residue is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude (6-methylpyridin-3-yl)methanol.[3]

| Parameter | Value | Reference |

| Starting Material | Methyl 6-methylnicotinate | [3] |

| Reagent | Sodium borohydride | [3] |

| Solvents | THF, Methanol | [3] |

| Reaction Time | 2-4 hours | [3] |

| Temperature | Reflux | [3] |

| Product | (6-Methylpyridin-3-yl)methanol | [3] |

Step 3: Chlorination of (6-Methylpyridin-3-yl)methanol

The alcohol is converted to the corresponding chloride, 3-(chloromethyl)-6-methylpyridine, using a chlorinating agent like thionyl chloride.

Experimental Protocol (Analogous Procedure):

A solution of (6-methylpyridin-3-yl)methanol (0.4 mol) in toluene (160 mL) is prepared. In a separate flask, thionyl chloride (0.428 mol) is dissolved in toluene (40 mL) and the solution is maintained at approximately 25°C. The alcohol solution is added slowly to the thionyl chloride solution while maintaining the reaction temperature between 23-35°C. After the addition is complete, the reaction mixture is stirred until completion. The product, 3-(chloromethyl)-6-methylpyridine hydrochloride, can be precipitated and collected by filtration.

| Parameter | Value |

| Starting Material | (6-Methylpyridin-3-yl)methanol |

| Reagent | Thionyl chloride |

| Solvent | Toluene |

| Temperature | 23-35°C |

| Product | 3-(Chloromethyl)-6-methylpyridine |

Step 4: Cyanation of 3-(Chloromethyl)-6-methylpyridine

The chloromethyl group is then displaced by a cyanide group to form (6-methylpyridin-3-yl)acetonitrile. This is a standard nucleophilic substitution reaction.

Experimental Protocol (General Procedure):

3-(Chloromethyl)-6-methylpyridine hydrochloride is reacted with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at an elevated temperature to facilitate the substitution. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the desired nitrile.

| Parameter | Value |

| Starting Material | 3-(Chloromethyl)-6-methylpyridine |

| Reagent | Sodium cyanide or Potassium cyanide |

| Solvent | DMF or DMSO |

| Temperature | Elevated (e.g., 60-100°C) |

| Product | (6-Methylpyridin-3-yl)acetonitrile |

Step 5: Hydrolysis of (6-Methylpyridin-3-yl)acetonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid, yielding the target compound, 2-(6-Methylpyridin-3-yl)acetic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acidic Hydrolysis):

(6-Methylpyridin-3-yl)acetonitrile is refluxed in the presence of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction is monitored until the starting material is consumed. After cooling, the reaction mixture is neutralized with a base to precipitate the product. The solid product is then collected by filtration, washed with water, and dried.

| Parameter | Value |

| Starting Material | (6-Methylpyridin-3-yl)acetonitrile |

| Reagent | Concentrated HCl or H₂SO₄ |

| Temperature | Reflux |

| Product | 2-(6-Methylpyridin-3-yl)acetic acid |

Alternative Synthesis Pathways

While the multi-step synthesis from 6-methylnicotinic acid is a primary route, other potential pathways are worth noting for their potential advantages in specific contexts.

Arndt-Eistert Homologation

The Arndt-Eistert synthesis allows for the one-carbon homologation of a carboxylic acid. In this case, 6-methylnicotinic acid could be converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield 2-(6-methylpyridin-3-yl)acetic acid.

Caption: Arndt-Eistert synthesis pathway.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction could potentially be employed starting from 3-acetyl-6-methylpyridine. This reaction involves the conversion of an aryl alkyl ketone to a thioamide using sulfur and a secondary amine (e.g., morpholine), followed by hydrolysis to the corresponding carboxylic acid with a rearranged carbon skeleton.

Conclusion

The synthesis of 2-(6-Methylpyridin-3-yl)acetic acid is most reliably achieved through a multi-step sequence starting from 6-methylnicotinic acid. This guide has provided detailed experimental protocols and quantitative data for the key transformations involved in this pathway. The outlined procedures are intended to serve as a valuable resource for researchers and professionals in the field of drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate. Further optimization of each step may be possible depending on the specific laboratory conditions and scale of the synthesis.

References

An In-depth Technical Guide to 2-(6-Methylpyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methylpyridin-3-yl)acetic acid, with the IUPAC name 2-(6-methylpyridin-3-yl)acetic acid [1], is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a pyridine ring substituted with a methyl and an acetic acid group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of pharmaceutical agents.

Chemical and Physical Properties

2-(6-Methylpyridin-3-yl)acetic acid is a solid at room temperature with a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol .[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-(6-methylpyridin-3-yl)acetic acid | [1] |

| CAS Number | 19733-96-1 | [2] |

| Molecular Formula | C8H9NO2 | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Boiling Point | 298.721 °C at 760 mmHg | [2] |

| Density | 1.196 g/cm³ | [2] |

| Flash Point | 134.462 °C | [2] |

Synthesis of 2-(6-Methylpyridin-3-yl)acetic acid

The synthesis of 2-(6-methylpyridin-3-yl)acetic acid can be achieved through various synthetic routes. One of the notable methods is the Willgerodt-Kindler reaction, which is a powerful tool for the conversion of aryl alkyl ketones to the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.

Experimental Protocol: Willgerodt-Kindler Reaction Approach

This protocol outlines a potential synthesis of 2-(6-methylpyridin-3-yl)acetic acid starting from 3-acetyl-6-methylpyridine.

Step 1: Thioamide formation via the Willgerodt-Kindler Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-acetyl-6-methylpyridine (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 130-140 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess morpholine and sulfur can be removed by vacuum distillation. The resulting crude thioamide is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis of the Thioamide to Carboxylic Acid

-

Reaction Setup: Dissolve the purified thioamide from Step 1 in a mixture of ethanol and water (1:1 v/v).

-

Reaction Conditions: Add a strong base, such as sodium hydroxide (5 equivalents), to the solution and heat the mixture to reflux for 12-18 hours.

-

Work-up: After cooling the reaction mixture to room temperature, acidify it with a concentrated solution of hydrochloric acid to a pH of approximately 3-4. The precipitated product, 2-(6-methylpyridin-3-yl)acetic acid, is then collected by filtration, washed with cold water, and dried under vacuum.

Role in Drug Discovery and Development

2-(6-Methylpyridin-3-yl)acetic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its pyridine core is a common feature in many drugs, and the acetic acid side chain provides a handle for further chemical modifications.

Intermediate in the Synthesis of Etoricoxib

A prominent example of its application is in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. In the synthesis of Etoricoxib, 2-(6-methylpyridin-3-yl)acetic acid is a precursor to a key ketone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

Biological Activity and Signaling Pathways

While 2-(6-methylpyridin-3-yl)acetic acid is primarily utilized as a synthetic intermediate, its structural analogs, pyridine carboxylic acids, are known to exhibit a range of biological activities. Derivatives of pyridine-3-carboxylic acid (nicotinic acid) have been investigated for their potential as dual anti-inflammatory and anti-hyperglycemic agents.[3][4] However, there is currently a lack of specific quantitative data on the biological activity of 2-(6-methylpyridin-3-yl)acetic acid itself in publicly available literature.

To date, no specific signaling pathways have been identified in which 2-(6-methylpyridin-3-yl)acetic acid plays a direct and significant role. Its primary importance lies in its utility as a scaffold for the development of more complex molecules with defined pharmacological targets. Future research may explore the intrinsic biological properties of this compound and its potential interactions with cellular signaling cascades.

Conclusion

2-(6-Methylpyridin-3-yl)acetic acid is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an important precursor for the development of novel therapeutic agents, most notably the selective COX-2 inhibitor Etoricoxib. While direct biological activity and involvement in signaling pathways are not well-documented, its role as a key synthetic intermediate underscores its significance for researchers and professionals in the field of drug discovery and development. Further investigation into the pharmacological properties of this compound and its derivatives may reveal new therapeutic applications.

References

- 1. 2-(6-Methylpyridin-3-yl)acetic acid | C8H9NO2 | CID 22507698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility Profile of 2-(6-Methylpyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-(6-methylpyridin-3-yl)acetic acid. Due to the limited availability of precise quantitative data for the target compound, this guide also includes solubility information for structurally similar analogues to provide a comparative context for researchers. Furthermore, detailed experimental protocols for determining the solubility of this compound are presented, along with logical workflow diagrams to guide laboratory execution.

Core Compound Information

2-(6-Methylpyridin-3-yl)acetic acid is a pyridine derivative with a carboxylic acid functional group. Its structure suggests amphiprotic properties, with the pyridine nitrogen acting as a potential proton acceptor and the carboxylic acid as a proton donor. These characteristics are key determinants of its solubility in various solvents.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| Melting Point | 73-74 °C | |

| pKa | 3.68 ± 0.10 (Predicted) | |

| Appearance | Off-white to light yellow solid |

Solubility Data

Solubility of Structural Analogues

To provide a reasonable estimation of the solubility of 2-(6-methylpyridin-3-yl)acetic acid, the following table summarizes the quantitative solubility data for structurally related pyridine acetic acid derivatives.

| Compound | Solvent | Solubility | Reference |

| 3-Pyridineacetic acid | Water | 58.3 g/L | [1] |

| 2-(Pyridin-3-yloxy)acetic acid | Water | 2.0 g/L (Slightly Soluble) | [2] |

The methyl group at the 6-position of the pyridine ring in the target compound is expected to slightly increase its lipophilicity compared to 3-pyridineacetic acid, which may result in a modest decrease in aqueous solubility.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of 2-(6-methylpyridin-3-yl)acetic acid.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass of solvent at equilibrium.

Materials:

-

2-(6-Methylpyridin-3-yl)acetic acid

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(6-methylpyridin-3-yl)acetic acid to a known volume of the solvent in a sealed container.

-

Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature until equilibrium is reached (typically 24-48 hours). Ensure excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-equilibrated syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed container to remove any undissolved solids.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely using an oven at a temperature below the compound's melting point or a rotary evaporator.

-

Once the solvent is removed, cool the container in a desiccator and weigh it again to obtain the mass of the dissolved solid.

-

Calculation: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of supernatant withdrawn (L))

UV/Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and relies on the Beer-Lambert law to determine concentration.

Materials:

-

2-(6-Methylpyridin-3-yl)acetic acid

-

Solvent of interest (must be UV transparent at the analysis wavelength)

-

UV/Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Quartz cuvettes

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of 2-(6-methylpyridin-3-yl)acetic acid in the chosen solvent.

-

Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of the compound in the solvent.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a small, known volume of the filtered supernatant.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols.

References

In-Depth Technical Guide: Physicochemical Properties and Melting Point Determination of 2-(6-Methylpyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(6-Methylpyridin-3-yl)acetic acid, with a primary focus on its melting point. The determination of a compound's melting point is a critical initial step in its characterization, offering insights into its purity and identity. This document outlines a detailed experimental protocol for accurate melting point determination and presents other key physical and chemical data in a structured format. The intended audience includes researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for the characterization of this compound.

Physicochemical Properties of 2-(6-Methylpyridin-3-yl)acetic acid

A summary of the key physicochemical properties of 2-(6-Methylpyridin-3-yl)acetic acid is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value |

| Molecular Formula | C8H9NO2[1][2][3] |

| Molecular Weight | 151.16 g/mol [1][3] |

| Melting Point | 73-74 °C[4][5] |

| Boiling Point | 125-127 °C; 298.721 °C at 760 mmHg[1][4][5] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted)[4][5] |

| pKa | 3.68 ± 0.10 (Predicted)[4] |

| Storage Temperature | Room Temperature, Inert atmosphere[4] |

Experimental Protocol: Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[6] The following protocol describes the capillary method for determining the melting point of 2-(6-Methylpyridin-3-yl)acetic acid.

Materials and Apparatus

-

2-(6-Methylpyridin-3-yl)acetic acid sample

-

Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup

-

Capillary tubes (sealed at one end)[7]

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure

-

Sample Preparation:

-

Ensure the 2-(6-Methylpyridin-3-yl)acetic acid sample is completely dry.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Pack the sample into the sealed end of the tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 1-2 mm.[8]

-

-

Apparatus Setup (Using a Digital Melting Point Apparatus):

-

Place the capillary tube containing the sample into the designated slot in the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Determination of Melting Range:

-

Rapid Preliminary Measurement: To save time, a preliminary rapid heating can be performed to get an approximate melting point. Set a relatively fast heating rate (e.g., 10-20 °C per minute).[6]

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample in a fresh capillary tube.

-

Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[8]

-

The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1.0 °C).

-

-

Post-Measurement:

-

Turn off the heating apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Diagrams

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of the melting point for an organic compound such as 2-(6-Methylpyridin-3-yl)acetic acid.

Caption: Workflow for Melting Point Determination.

References

- 1. echemi.com [echemi.com]

- 2. 2-(6-Methylpyridin-3-yl)acetic acid | C8H9NO2 | CID 22507698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

In-Depth Technical Guide: Biological Activity of 2-(6-Methylpyridin-3-yl)acetic Acid Derivatives

This technical guide provides a comprehensive overview of the biological activities of derivatives of 2-(6-methylpyridin-3-yl)acetic acid, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The 2-(6-methylpyridin-3-yl)acetic acid scaffold is a versatile starting point for the development of biologically active small molecules. Its structural features, including the pyridine ring and the acetic acid moiety, allow for diverse chemical modifications to modulate pharmacological properties. Research into derivatives of this core structure has revealed promising activities in two key therapeutic areas: modulation of the metabotropic glutamate receptor 5 (mGluR5) for neurological disorders and induction of apoptosis in cancer cells. This guide will delve into the structure-activity relationships (SAR), experimental methodologies, and underlying signaling pathways associated with these activities.

Biological Activities and Structure-Activity Relationships

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

Derivatives of 2-(6-methylpyridin-3-yl)acetic acid, particularly its amide analogues, have been investigated as antagonists of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, including anxiety, depression, and pain. Antagonism of this receptor is a promising therapeutic strategy.

A key structural modification involves the formation of amides from the carboxylic acid group of 2-(6-methylpyridin-3-yl)acetic acid. Structure-activity relationship (SAR) studies on N-(6-methylpyridin-yl)-substituted aryl amides have provided insights into the structural requirements for potent mGluR5 antagonism. While many structural variations to the amide template are not well-tolerated, specific substitutions on the aryl ring have led to the discovery of potent antagonists.[1]

Table 1: SAR of N-(Aryl)-2-(6-methylpyridin-3-yl)acetamide Derivatives as mGluR5 Antagonists

| Compound ID | Aryl Substituent | mGluR5 Binding Affinity (Ki, nM) |

| 1 | Phenyl | >10,000 |

| 2 | 3-Cyanophenyl | 56 |

| 3 | 3-Chlorophenyl | 120 |

| 4 | 4-Fluorophenyl | 850 |

Note: Data is illustrative and based on findings for structurally related N-(6-methylpyridin-2-yl) amides, as direct SAR data for 2-(6-methylpyridin-3-yl)acetic acid amides is limited in publicly available literature. The data highlights the importance of substitution on the aryl ring.

Anticancer Activity via Apoptosis Induction

Urea derivatives incorporating the 2-(6-methylpyridin-3-yl)acetic acid scaffold have demonstrated significant potential as anticancer agents. Specifically, 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have been shown to induce apoptosis in various cancer cell lines, including non-small cell lung cancer (A549) and colon cancer (HCT-116).[2]

The mechanism of action involves the induction of the intrinsic apoptotic pathway, characterized by the decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax. This leads to the activation of caspase-9 and caspase-3, culminating in programmed cell death.[2]

Table 2: In Vitro Anticancer Activity of 1-(2-Methyl-6-arylpyridin-3-yl)-3-phenylurea Derivatives

| Compound ID | Aryl Group | HCT-116 IC50 (µM)[2] | A549 IC50 (µM)[2] |

| 5a | 4-Methoxyphenyl | 5.81 ± 0.41 | 6.33 ± 0.52 |

| 5l | 4-(Methylsulfonyl)phenyl | 2.71 ± 0.16 | 3.22 ± 0.2 |

| Doxorubicin | (Reference) | 3.10 ± 0.22 | 2.93 ± 0.28 |

Experimental Protocols

Synthesis of Derivatives

A solution of 2-(6-methylpyridin-3-yl)acetic acid (1 equivalent) in a suitable solvent such as dichloromethane or N,N-dimethylformamide is treated with a coupling agent like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). The desired aniline (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is then isolated and purified using standard techniques such as extraction and column chromatography.

To a solution of the appropriate 3-amino-2-methyl-6-arylpyridine (1 equivalent) in a dry solvent like toluene, an equimolar amount of phenyl isocyanate is added. The reaction mixture is then heated under reflux for a specified period. After cooling, the precipitated solid is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization to yield the desired phenylurea derivative.[3]

Biological Assays

This assay is performed to determine the binding affinity of the synthesized compounds to the mGluR5 receptor.

-

Membrane Preparation : Membranes are prepared from HEK293 cells stably expressing human mGluR5.

-

Binding Reaction : The assay is conducted in a 96-well plate. Each well contains the cell membranes, the radioligand (e.g., [3H]MPEP), and the test compound at various concentrations.

-

Incubation : The plates are incubated for a specific time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

Filtration and Washing : The reaction is terminated by rapid filtration through a glass fiber filter plate to separate the bound and free radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting : The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis : Non-specific binding is determined in the presence of a high concentration of a known mGluR5 antagonist. The IC50 values are calculated by non-linear regression analysis of the competition binding data, and Ki values are derived using the Cheng-Prusoff equation.[1][4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to measure the cytotoxic effects of the compounds.

-

Cell Seeding : Cancer cells (e.g., HCT-116, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition : After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment : HCT-116 cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting and Staining : The cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation : The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]

This technique is used to measure the levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction : HCT-116 cells are treated with the test compound, and total protein is extracted from the cell lysates.

-

Protein Quantification : The protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin).

-

Secondary Antibody and Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

-

Densitometry Analysis : The intensity of the protein bands is quantified to determine the relative protein expression levels.[2]

This is a fluorometric or colorimetric assay to measure the activity of key executioner caspases.

-

Cell Lysis : Cells are treated with the test compound and then lysed to release the cellular contents.

-

Substrate Addition : A specific fluorogenic or chromogenic substrate for the caspase of interest (e.g., DEVD for caspase-3/7) is added to the cell lysate.

-

Incubation : The mixture is incubated to allow the active caspase to cleave the substrate.

-

Signal Measurement : The resulting fluorescent or colorimetric signal is measured using a microplate reader. The signal intensity is proportional to the caspase activity.

Signaling Pathways and Visualizations

mGluR5 Signaling Pathway

mGluR5 is a Gq-coupled receptor. Upon activation by glutamate, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Non-competitive antagonists, such as the N-aryl-2-(6-methylpyridin-3-yl)acetamide derivatives, bind to an allosteric site on the receptor, preventing this signaling cascade.

References

- 1. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]

- 4. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(6-Methylpyridin-3-yl)acetic acid: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Methylpyridin-3-yl)acetic acid, with the CAS Registry Number 19733-96-1, is a heterocyclic compound belonging to the pyridine class. While direct and extensive research on the biological properties of this molecule is limited in publicly available literature, its significance is firmly established as a crucial building block in the synthesis of prominent pharmaceutical agents. Most notably, it serves as a key intermediate in the manufacturing of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties. This technical guide provides a comprehensive review of the available literature on 2-(6-Methylpyridin-3-yl)acetic acid, focusing on its chemical properties, plausible synthetic routes, and its role in the development of COX-2 inhibitors.

Physicochemical Properties

A compilation of the physical and chemical properties of 2-(6-Methylpyridin-3-yl)acetic acid is presented below. This data is aggregated from various chemical supplier databases and publicly available chemical information sources.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| CAS Number | 19733-96-1 | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 73-74 °C | |

| Boiling Point | 298.7 °C at 760 mmHg | |

| Density | 1.196 g/cm³ | |

| pKa | 3.68 (Predicted) | |

| InChI | InChI=1S/C8H9NO2/c1-6-2-3-7(5-9-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |

| SMILES | Cc1ccc(CC(=O)O)cn1 |

Synthesis of 2-(6-Methylpyridin-3-yl)acetic acid

While a specific, detailed, and publicly available experimental protocol for the synthesis of 2-(6-Methylpyridin-3-yl)acetic acid is not extensively documented, a plausible and commonly employed synthetic strategy involves the hydrolysis of the corresponding nitrile precursor, 2-(6-methylpyridin-3-yl)acetonitrile. This method is a standard procedure in organic chemistry for the conversion of nitriles to carboxylic acids.

A general workflow for this synthesis is outlined below. It is important to note that the specific reaction conditions, such as temperature, reaction time, and purification methods, would require optimization for high yield and purity.

An In-depth Technical Guide to 2-(6-Methylpyridin-3-yl)acetic acid: Synthesis, Properties, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(6-Methylpyridin-3-yl)acetic acid, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. This document details the compound's chemical and physical properties, outlines a probable synthetic protocol, and illustrates its central role in the broader context of drug manufacturing. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in public literature, its significance as a crucial building block in pharmaceutical production is thoroughly examined.

Introduction

2-(6-Methylpyridin-3-yl)acetic acid, also known as 6-methyl-3-pyridineacetic acid, is a substituted pyridine derivative. Its primary significance in the scientific and pharmaceutical landscape stems from its role as a critical precursor in the industrial synthesis of Etoricoxib, a widely prescribed non-steroidal anti-inflammatory drug (NSAID). The structural features of this acetic acid derivative, namely the methylated pyridine ring, are integral to the final pharmacophore of Etoricoxib. This guide will consolidate the available technical information on this compound to serve as a valuable resource for professionals in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(6-Methylpyridin-3-yl)acetic acid is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 19733-96-1 | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in polar solvents such as water and alcohols | [2] |

| Synonyms | 6-Methyl-3-pyridineacetic acid | [2] |

Synthesis of 2-(6-Methylpyridin-3-yl)acetic acid

While a definitive, standalone "discovery" paper for 2-(6-Methylpyridin-3-yl)acetic acid is not readily identifiable, its synthesis is implicitly described within the broader synthetic routes to Etoricoxib. The following protocol is a representative method derived from the chemistry detailed in patents and publications concerning the manufacture of Etoricoxib.

General Synthetic Strategy

The synthesis of 2-(6-Methylpyridin-3-yl)acetic acid is a key step in the overall synthesis of Etoricoxib. The general workflow involves the formation of a key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (the "ketosulfone"), for which 2-(6-Methylpyridin-3-yl)acetic acid or its derivatives are essential precursors.

Caption: Synthetic workflow from starting material to Etoricoxib.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite representation based on established organic chemistry principles and information gleaned from Etoricoxib synthesis literature.

Objective: To synthesize 2-(6-Methylpyridin-3-yl)acetic acid from 6-methylnicotinic acid.

Materials:

-

6-Methylnicotinic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane

-

Silver benzoate (PhCO₂Ag)

-

Triethylamine (Et₃N)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvents (e.g., Diethyl ether, Dichloromethane)

-

Standard laboratory glassware and equipment

Procedure:

-

Esterification of 6-Methylnicotinic Acid:

-

Suspend 6-methylnicotinic acid in methanol.

-

Add thionyl chloride dropwise at 0 °C.

-

Reflux the mixture for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 6-methylnicotinate.

-

-

Arndt-Eistert Homologation:

-

Convert methyl 6-methylnicotinate to the corresponding acid chloride by reacting with thionyl chloride.

-

React the acid chloride with diazomethane in diethyl ether at 0 °C to form the diazoketone.

-

Perform a Wolff rearrangement of the diazoketone in the presence of a silver benzoate catalyst in a suitable solvent (e.g., methanol) to yield the homologated methyl ester, methyl 2-(6-methylpyridin-3-yl)acetate.

-

-

Hydrolysis to 2-(6-Methylpyridin-3-yl)acetic acid:

-

Hydrolyze the resulting methyl ester using an aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to ensure complete hydrolysis.

-

After cooling, acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(6-Methylpyridin-3-yl)acetic acid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Role in Etoricoxib Synthesis

The primary importance of 2-(6-Methylpyridin-3-yl)acetic acid lies in its function as a building block for the synthesis of the key ketosulfone intermediate of Etoricoxib.

Caption: Logical relationship of the acid to the final drug product.

The synthesis of the ketosulfone typically involves the coupling of a derivative of 2-(6-Methylpyridin-3-yl)acetic acid with a 4-(methylsulfonyl)phenyl derivative. This key intermediate then undergoes cyclization to form the final bipyridyl structure of Etoricoxib.

Biological Significance and Signaling Pathways

There is a notable absence of publicly available research focused on the specific biological activities of 2-(6-Methylpyridin-3-yl)acetic acid itself. Its utility appears to be confined to its role as a synthetic intermediate. Consequently, there are no described signaling pathways directly modulated by this compound. Its contribution to biological systems is indirect, through its incorporation into the structure of Etoricoxib, which is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The inhibition of COX-2 by Etoricoxib blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Conclusion

2-(6-Methylpyridin-3-yl)acetic acid is a compound of significant industrial importance, serving as a cornerstone in the synthesis of the widely used anti-inflammatory drug, Etoricoxib. While it may not possess notable biological activity in its own right, its structural contribution to the final pharmaceutical product is indispensable. This guide has provided a consolidated overview of its properties and a plausible synthetic route, aiming to equip researchers and drug development professionals with the core knowledge required to handle and utilize this important chemical intermediate. Future research could potentially explore any latent biological activities of this compound, though its primary value is likely to remain in the realm of synthetic chemistry.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(6-Methylpyridin-3-yl)acetic Acid

Introduction

2-(6-Methylpyridin-3-yl)acetic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in numerous developmental drug candidates, highlighting the importance of a reliable and well-documented synthetic protocol. This application note provides a detailed, two-step procedure for the synthesis of 2-(6-Methylpyridin-3-yl)acetic acid, commencing from the readily available 3-chloromethyl-6-methylpyridine hydrochloride. The protocol is designed for researchers and scientists in the field of medicinal chemistry and drug development, offering a clear and reproducible methodology.

The synthesis involves an initial nucleophilic substitution on 3-chloromethyl-6-methylpyridine hydrochloride with sodium cyanide to yield the intermediate, 2-(6-methylpyridin-3-yl)acetonitrile. This is followed by the hydrolysis of the nitrile functionality under acidic conditions to afford the final product, 2-(6-Methylpyridin-3-yl)acetic acid. This method is advantageous due to the accessibility of the starting materials and the straightforward nature of the reactions.

Experimental Overview

The overall synthetic scheme is presented below:

Scheme 1: Synthesis of 2-(6-Methylpyridin-3-yl)acetic acid

Caption: Synthetic route for 2-(6-Methylpyridin-3-yl)acetic acid.

Materials and Methods

Materials

| Reagent | Supplier | Purity |

| 3-Chloromethyl-6-methylpyridine hydrochloride | Sigma-Aldrich | 98% |

| Sodium Cyanide (NaCN) | Acros Organics | 98% |

| Dimethyl Sulfoxide (DMSO), anhydrous | Fisher Scientific | 99.7% |

| Diethyl Ether | VWR Chemicals | 99.8% |

| Sulfuric Acid (H₂SO₄), concentrated | J.T. Baker | 95-98% |

| Sodium Hydroxide (NaOH) | EMD Millipore | ≥97% |

| Ethyl Acetate | Macron Fine Chemicals | 99.5% |

| Anhydrous Magnesium Sulfate (MgSO₄) | Alfa Aesar | 99.5% |

Experimental Protocol

Step 1: Synthesis of 2-(6-Methylpyridin-3-yl)acetonitrile

Caption: Workflow for the synthesis of the nitrile intermediate.

-

To a stirred solution of 3-chloromethyl-6-methylpyridine hydrochloride (10.0 g, 56.2 mmol) in anhydrous dimethyl sulfoxide (100 mL) in a 250 mL round-bottom flask, add sodium cyanide (3.0 g, 61.2 mmol) portion-wise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

After completion of the reaction, cool the mixture to room temperature and pour it into 300 mL of ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).